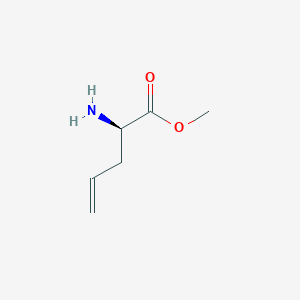

(R)-2-Amino-pent-4-enoic acid methyl ester

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl (2R)-2-aminopent-4-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-3-4-5(7)6(8)9-2/h3,5H,1,4,7H2,2H3/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHQZRHILTYGZQL-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC=C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC=C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80466069 | |

| Record name | Methyl (2R)-2-aminopent-4-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80466069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81136-73-4 | |

| Record name | Methyl (2R)-2-aminopent-4-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80466069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for R 2 Amino Pent 4 Enoic Acid Methyl Ester and Its Analogs

Asymmetric Synthesis Approaches

Chiral Auxiliary-Mediated Enantioselective Routes

Chiral auxiliary-mediated synthesis is a robust strategy for controlling stereochemistry. This method involves the temporary incorporation of a chiral molecule (the auxiliary) to guide the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered.

One of the most effective classes of auxiliaries for the asymmetric synthesis of α-amino acids are oxazolidinones, as popularized by Evans. wikipedia.org The general approach involves N-acylation of the chiral oxazolidinone auxiliary with a glycine (B1666218) equivalent, followed by diastereoselective enolate formation and subsequent alkylation with an allyl halide. The steric hindrance provided by the substituent on the auxiliary (e.g., benzyl (B1604629) or isopropyl) directs the incoming electrophile to the opposite face of the enolate, thereby controlling the stereochemistry at the α-carbon. The final step involves the hydrolytic cleavage of the auxiliary to yield the desired enantiomerically enriched amino acid. wikipedia.orgwikipedia.org

Another widely used class of auxiliaries is N-tert-butanesulfinyl imines. In this approach, a chiral N-tert-butanesulfinyl imine undergoes a stereodivergent allylation. The stereochemical outcome can be controlled by the choice of metal and solvent system, allowing for access to either diastereomer from the same starting material. For instance, using indium in THF can favor the formation of a closed six-membered chair transition state, leading to one diastereomer, while using zinc in a coordinating solvent like DMF can promote an open antiperiplanar transition state, yielding the opposite diastereomer. thieme-connect.com

Table 1: Examples of Chiral Auxiliary-Mediated Alkylation for Amino Acid Synthesis This table illustrates the general effectiveness of chiral auxiliaries in asymmetric synthesis, providing representative data for similar transformations.

| Chiral Auxiliary | Electrophile | Diastereomeric Excess (d.e.) | Reference |

|---|---|---|---|

| Oxazolidinone | Alkyl Halide | >95% | wikipedia.orgwikipedia.org |

| N-tert-butanesulfinyl imine | Allylic Bromide | >98% | thieme-connect.com |

| BINOL-based Glycine Derivative | Allyl Bromide | 69-86% | wikipedia.org |

| (S)-BPB-Ni(II) Complex | Allyl Bromide | >95% | researchgate.net |

Asymmetric Catalysis for Stereocontrol

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, as it requires only a substoichiometric amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. In the context of synthesizing α-allyl amino esters, several strategies have proven effective.

One approach involves the use of chiral hydrogen-bond donor catalysts, such as squaramides. nih.gov This method facilitates the nucleophilic allylation of N-carbamoyl-protected α-chloro glycinates with allylsilane or allylstannane nucleophiles. The squaramide catalyst is proposed to activate the α-chloro glycinate (B8599266) through hydrogen bonding, promoting a rate-limiting C-C bond formation with high enantio- and diastereoselectivity. nih.gov This strategy has been used to synthesize a variety of α-allyl amino esters with high enantioselectivity, often up to 97% ee. nih.gov

Chiral aldehyde catalysis represents another powerful tool. frontiersin.org In this biomimetic approach, a chiral aldehyde, often derived from BINOL or pyridoxal, reversibly forms a Schiff base with an N-unprotected amino ester. This intermediate is then deprotonated to form a chiral enolate, which can react with an electrophile. This strategy effectively activates the α-C-H bond of the amino ester for functionalization. frontiersin.org

Table 2: Selected Organocatalytic Approaches to α-Allyl Amino Esters

| Catalyst Type | Substrate | Key Features | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Chiral Squaramide | α-Chloro Glycinate | Anion-abstraction catalysis; uses allylsilane nucleophiles. | Up to 97% | nih.gov |

| Chiral BINOL Aldehyde | N-Unprotected Amino Ester | Forms Schiff base intermediate; activates α-C-H bond. | Good to excellent | frontiersin.org |

| Quinine-derived Base | α-Keto Ester | Asymmetric biomimetic transamination. | 87-95% | rsc.org |

| Chiral Phosphoric Acid | Sulfoxonium Ylide & Amine | N-H insertion reaction. | Excellent | researchgate.net |

Transition metal catalysis is a cornerstone of modern asymmetric synthesis. For the preparation of α-allyl amino acids, palladium-catalyzed asymmetric allylic alkylation (AAA) is a prominent method. These reactions typically involve the reaction of a soft nucleophile, such as a stabilized enolate of a glycine derivative, with a π-allyl palladium complex generated from an allylic precursor. The enantioselectivity is controlled by the chiral ligand coordinated to the palladium center.

A powerful modern approach combines chiral aldehyde catalysis with transition metal catalysis. acs.orgnih.gov In such a triple catalytic system, a chiral aldehyde and a Lewis acid (e.g., ZnCl₂) form a chiral zinc-Schiff base complex from an N-unprotected amino ester. acs.org This complex is deprotonated to form an active enolate. Concurrently, a palladium catalyst generates an electrophilic π-allyl palladium complex from an allyl acetate. The subsequent nucleophilic attack of the enolate on the palladium complex proceeds with high enantioselectivity, yielding α,α-disubstituted α-amino acids. acs.orgacs.org This dual catalysis strategy leverages the strengths of both organocatalysis for enolate formation and stereocontrol, and transition metal catalysis for C-C bond formation. nih.govacs.org

Table 3: Examples of Transition Metal-Catalyzed Asymmetric Allylation

| Catalytic System | Substrate | Allyl Source | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Chiral Aldehyde / Pd / ZnCl₂ | N-Unprotected Amino Ester | Allyl Acetate | Up to 96% | acs.orgnih.gov |

| Ir / Phase-Transfer Catalyst | α-Imino Ester | Allyl Carbonate | High | rsc.org |

| Cu / Chiral Ligand | N-Tosyl α-Imino Ester | Allylsilane | High | nih.gov |

| Ni(II) / Chiral Schiff Base | Glycine Derivative | Allyl Iodide | High | nih.gov |

Biocatalytic and Enzymatic Synthesis for (R)-Selectivity

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity under mild conditions. For the synthesis of chiral amino acids, enzymatic methods are particularly attractive due to their often-perfect stereocontrol. rsc.org

Kinetic resolution is a widely used enzymatic method for separating enantiomers from a racemic mixture. libretexts.org This process relies on an enzyme that preferentially catalyzes the reaction of one enantiomer over the other. For the preparation of (R)-2-Amino-pent-4-enoic acid methyl ester, a racemic mixture of the methyl ester can be subjected to enzymatic hydrolysis.

Lipases are commonly employed for this purpose. nih.govmdpi.com In a typical resolution, a lipase (B570770) from a source such as Candida rugosa or Burkholderia cepacia will selectively hydrolyze the (S)-enantiomer of the amino ester to its corresponding carboxylic acid, leaving the desired (R)-ester unreacted. nih.govmdpi.com The unreacted (R)-ester can then be separated from the (S)-acid, providing access to the enantiomerically enriched product. The efficiency of the resolution is determined by the enzyme's enantioselectivity (E-value). mdpi.com

Another established method involves the use of Acylase I, which catalyzes the enantioselective hydrolysis of N-acyl-α-amino acids. lookchem.com In this two-step process, a racemic amino acid is first chemically acylated. The resulting N-acyl derivative is then treated with Acylase I, which selectively hydrolyzes the N-acyl-L-amino acid (S-enantiomer) to the free L-amino acid. The unreacted N-acyl-D-amino acid (R-enantiomer) can be separated and subsequently deacylated to afford the pure D-amino acid. lookchem.com

Table 4: Enzymatic Resolution of Amino Acid Derivatives This table provides representative examples of enzymatic resolutions applicable to amino acid esters and derivatives.

| Enzyme | Substrate | Reaction Type | Outcome | Reference |

|---|---|---|---|---|

| Lipase (Candida rugosa) | Racemic Naproxen methyl ester | Hydrolysis | High ee for (S)-Naproxen | nih.gov |

| Lipase (Burkholderia cepacia) | Racemic Alcohol | Transesterification | High ee for (S)-acetate and (R)-alcohol | nih.gov |

| Acylase I | Racemic N-Acyl Amino Acids | Hydrolysis | Enantioselective hydrolysis of L-enantiomer | lookchem.com |

| Lipase (Candida rugosa MY) | Racemic Propanol derivative | Transesterification | Product ee up to 96.2% | mdpi.com |

Imine Reductase-Catalyzed Reductive Amination

The asymmetric synthesis of chiral amines through biocatalysis has gained significant traction, with imine reductases (IREDs) emerging as powerful catalysts. nih.govwikipedia.org These NAD(P)H-dependent oxidoreductases facilitate the asymmetric reduction of prochiral imines to chiral amines with high enantioselectivity. nih.gov A particularly attractive application of IREDs is in reductive amination, where an imine is generated in situ from a ketone or aldehyde and an amine, and is subsequently reduced by the enzyme to the corresponding amine. wikipedia.org

This methodology is applicable to the synthesis of α-amino esters from α-keto esters. manchester.ac.ukresearchgate.net Specifically, the synthesis of this compound could be envisioned via the reductive amination of methyl 2-oxo-pent-4-enoate with ammonia, catalyzed by an (R)-selective imine reductase. While the direct reduction of ketones is negligible with IREDs, their high activity and stereoselectivity towards the imine intermediate make this a viable synthetic route. nih.gov

Research has demonstrated the successful reductive amination of various α-keto esters using a library of metagenomic IREDs, yielding N-substituted α-amino esters with high conversion and enantioselectivity. manchester.ac.ukresearchgate.net For instance, studies have shown that certain IREDs can utilize allylamine (B125299) as the amine donor, producing N-allyl amino esters. manchester.ac.uk This suggests the potential for IREDs to catalyze the direct synthesis of the target molecule or its N-substituted analogs. The process typically involves a cofactor recycling system, such as glucose dehydrogenase (GDH), to regenerate the consumed NAD(P)H. acs.org

| α-Keto Ester Substrate | Amine Donor | Enzyme (Selectivity) | Product | Conversion | Enantiomeric Excess (e.e.) |

|---|---|---|---|---|---|

| Ethyl 2-oxo-4-phenylbutyrate | Propargylamine | pIR-117 (R) | (R)-N-propargyl-2-amino-4-phenylbutanoate | 86% | >99% |

| Ethyl 2-oxo-4-phenylbutyrate | Allylamine | pIR-355 (R) | (R)-N-allyl-2-amino-4-phenylbutanoate | - | - |

Conventional and Multi-Step Synthetic Routes

Derivatization from Related Chiral Synthons (e.g., L-Serine)

A common and effective strategy for the synthesis of chiral molecules is to start from a readily available and enantiomerically pure precursor, a chiral synthon. L-serine is a versatile chiral building block for the synthesis of various α-amino acids due to its functionalized side chain. mpbio.com The synthesis of this compound and its analogs can be achieved through the chemical modification of L-serine.

A well-documented approach involves a multi-step sequence starting from N-protected L-serine methyl ester. orgsyn.orgorgsyn.org For example, N-(tert-butoxycarbonyl)-L-serine methyl ester can be converted to its corresponding iodide, which then undergoes a palladium-catalyzed cross-coupling reaction with a vinyl organometallic reagent to introduce the allyl group. orgsyn.orgorgsyn.org This method provides a reliable route to N-Boc-allylglycine methyl ester, an immediate precursor to the target compound.

Alternative strategies for introducing the double bond involve olefination reactions on a serine-derived aldehyde. The hydroxyl group of N-protected serine can be oxidized to an aldehyde, which can then undergo a Wittig reaction with a suitable phosphonium (B103445) ylide (e.g., methylenetriphenylphosphorane) to form the terminal alkene. beilstein-journals.orguq.edu.aulibretexts.org The Wittig reaction is a widely used method for converting aldehydes and ketones into alkenes, and its use with serine-derived aldehydes offers a direct route to the pent-4-enoic acid side chain. wikipedia.orglibretexts.orgorganic-chemistry.org

Another powerful olefination method is the Julia-Kocienski olefination, which reacts a heteroaryl sulfone with an aldehyde to produce an alkene, typically with high E-selectivity. alfa-chemistry.comwikipedia.orgchem-station.com This reaction could also be applied to a serine-derived aldehyde to construct the desired allyl group.

Esterification Methods for Amino Acids

The esterification of the carboxylic acid functionality of amino acids is a fundamental transformation in peptide synthesis and the preparation of amino acid derivatives. nih.gov This is often a necessary step to protect the carboxylic acid and to improve solubility in organic solvents.

Acid-Catalyzed Esterification

Acid-catalyzed esterification, also known as Fischer esterification, is a classic method for converting carboxylic acids to esters by reacting them with an alcohol in the presence of a strong acid catalyst. frontiersin.orgrsc.org For amino acids, this typically involves bubbling hydrogen chloride gas through a suspension of the amino acid in the desired alcohol (e.g., methanol) or using other strong acids like sulfuric acid. nih.gov The reaction is reversible, and to drive it towards the ester product, a large excess of the alcohol is typically used, or the water formed during the reaction is removed. frontiersin.org This method directly yields the amino acid ester hydrochloride salt.

TMSCl/Methanol (B129727) System

A convenient and efficient method for the esterification of amino acids involves the use of trimethylchlorosilane (TMSCl) in methanol. acs.orgnih.gov This system provides a mild and effective way to produce amino acid methyl ester hydrochlorides in good to excellent yields at room temperature. acs.orgnih.gov The reaction is compatible with a wide range of natural, aromatic, and aliphatic amino acids. acs.org Typically, the amino acid is treated with TMSCl followed by the addition of methanol. After stirring at room temperature, the solvent is evaporated to yield the product. nih.gov

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acid-Catalyzed Esterification (Fischer) | Alcohol (excess), Strong Acid (e.g., HCl, H₂SO₄) | Heating or prolonged stirring | Cost-effective, well-established. wikipedia.org | Reversible reaction, can require harsh conditions. rsc.org |

| TMSCl/Methanol System | Trimethylchlorosilane (TMSCl), Methanol | Room temperature | Mild conditions, high yields, convenient. acs.orgnih.gov | - |

Protecting Group Strategies (e.g., Boc-Protection)

In multi-step syntheses involving amino acids, it is often necessary to protect the amino group to prevent it from participating in unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is one of the most commonly used protecting groups for amines in organic synthesis. orgsyn.orgalfa-chemistry.comnih.gov

The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. nih.gov The resulting N-Boc protected amino acid is stable to a wide range of reaction conditions, including basic and nucleophilic reagents. alfa-chemistry.com

A key advantage of the Boc group is its lability under acidic conditions. orgsyn.org It can be readily removed using strong acids such as trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrogen chloride in an organic solvent. orgsyn.org The deprotection mechanism involves the formation of a stable tert-butyl cation, which then typically forms isobutene and carbon dioxide. chem-station.com This orthogonality to other protecting groups makes it a valuable tool in complex synthetic strategies. alfa-chemistry.com In the context of synthesizing this compound from L-serine, Boc-protection of the amino group is a crucial early step to allow for the selective modification of the side-chain hydroxyl group and subsequent esterification of the carboxylic acid. orgsyn.orgorgsyn.org

Green Chemistry Principles in Synthetic Route Development

Solvent-Free and Aqueous Methodologies

The ideal green synthesis minimizes or eliminates the use of hazardous solvents. While no specific solvent-free methods for the direct synthesis of this compound have been detailed in the reviewed literature, the broader field of amino acid synthesis is moving towards greener solvent systems. Aqueous methodologies, in particular, offer significant environmental benefits. Research into enzymatic and chemo-catalytic reactions in water for the synthesis of related amino acids is an active area. For instance, the use of water as a solvent in catalytic amination reactions of allylic substrates presents a promising avenue for the synthesis of precursors to this compound. The challenge remains in achieving high stereoselectivity and yield in aqueous media, often requiring catalyst and substrate engineering to overcome solubility and stability issues.

Atom Economy and Efficiency Considerations

Atom economy is a fundamental metric in green chemistry, quantifying the efficiency of a chemical reaction in converting reactants to the desired product. A high atom economy indicates that most of the atoms from the starting materials are incorporated into the final product, minimizing waste. In the context of synthesizing this compound, achieving high atom economy necessitates the careful selection of synthetic strategies.

For example, catalytic asymmetric allylic amination reactions are inherently more atom-economical than classical methods that rely on stoichiometric chiral auxiliaries. The ideal catalytic cycle would involve the direct addition of an amino group and a methyl ester functionality to a C5 precursor with minimal generation of byproducts.

To illustrate this, consider a hypothetical catalytic synthesis:

Hypothetical Atom-Economic Synthesis:

| Reactant A | Reactant B | Catalyst | Product | Byproduct(s) |

| 1,4-pentadiene | Ammonia, Carbon Monoxide, Methanol | Chiral Catalyst | This compound | None (in an ideal reaction) |

Table 1: Comparison of Atom Economy for Different Synthetic Approaches (Hypothetical)

| Synthetic Approach | Key Transformation | Theoretical Atom Economy (%) | Common Byproducts |

| Chiral Auxiliary Method | Alkylation of a chiral glycine equivalent | < 50% | Cleaved auxiliary, protecting group fragments |

| Catalytic Asymmetric Alkylation | Enantioselective alkylation of a glycine imine ester | > 70% | Catalyst ligands, salts |

| Direct Catalytic Amination | Asymmetric amination of an allylic substrate | > 80% | Water, catalyst ligands |

This table highlights the potential for significant improvements in atom economy by moving from stoichiometric to catalytic methods.

Continuous Flow Synthesis and Reactor Design

Continuous flow chemistry offers numerous advantages over traditional batch processing for the synthesis of fine chemicals like this compound. These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for straightforward automation and scalability. atomfair.combeilstein-journals.org

The design of a continuous flow reactor for the asymmetric synthesis of this compound would typically involve a packed-bed or microreactor configuration. tandfonline.com The choice of reactor depends on factors such as the nature of the catalyst (homogeneous or heterogeneous), reaction kinetics, and production scale. For instance, a packed-bed reactor containing an immobilized chiral catalyst would facilitate catalyst recovery and reuse, a key principle of green chemistry.

Microreactors, with their high surface-area-to-volume ratio, allow for excellent control over temperature and mixing, which can be critical for achieving high enantioselectivity in asymmetric reactions. atomfair.com The precise control of residence time in a flow reactor can also minimize the formation of byproducts and improve reaction yield. researchgate.net

Table 2: Key Parameters in Continuous Flow Reactor Design for Asymmetric Synthesis

| Parameter | Importance in Asymmetric Synthesis | Typical Range/Considerations |

| Residence Time | Crucial for achieving high conversion and minimizing side reactions/racemization. | Seconds to minutes |

| Temperature | Affects reaction rate and enantioselectivity. Precise control is vital. | -20°C to 150°C (depending on the reaction) |

| Pressure | Can influence reaction rates and prevent solvent boiling at elevated temperatures. | 1 to 20 bar |

| Flow Rate | Determines residence time and throughput. | µL/min to L/min |

| Catalyst Loading | Immobilized catalysts are preferred for ease of separation and reuse. | Varies based on catalyst activity |

| Solvent | Must be compatible with the reaction and flow system. Greener solvents are preferred. | Dichloromethane, Toluene, Acetonitrile, Green Solvents (e.g., Ethyl Acetate) |

Process Analytical Technology (PAT) is a crucial component of modern continuous manufacturing, enabling real-time monitoring and control of critical process parameters (CPPs) and critical quality attributes (CQAs). figshare.comlongdom.org In the continuous flow synthesis of this compound, PAT integration would provide a deeper understanding of the reaction and ensure consistent product quality.

In-line and on-line analytical techniques such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and chiral high-performance liquid chromatography (HPLC) can be integrated into the flow system. umontreal.caamericanpharmaceuticalreview.com For example, in-line FTIR could monitor the concentration of reactants and products in real-time, allowing for rapid optimization of reaction conditions such as temperature and residence time. umontreal.ca On-line chiral HPLC could provide immediate feedback on the enantiomeric excess of the product, enabling precise control over the stereochemical outcome of the reaction.

This real-time data allows for the implementation of automated feedback control loops, where the system can automatically adjust process parameters to maintain optimal performance and ensure the final product meets the required specifications. americanpharmaceuticalreview.com This level of control is difficult to achieve in traditional batch processes.

Table 3: Potential PAT Tools for Monitoring the Continuous Synthesis of this compound

| PAT Tool | Parameter Monitored | Potential Benefits |

| In-line FTIR/Raman Spectroscopy | Reactant/product concentrations, reaction kinetics, intermediate formation. researchgate.net | Real-time optimization, endpoint determination, enhanced process understanding. |

| On-line Chiral HPLC/SFC | Enantiomeric excess, purity. | Immediate feedback on stereoselectivity, ensuring product quality. |

| In-line Temperature & Pressure Sensors | Reaction temperature and pressure. | Precise control of reaction conditions for optimal selectivity and safety. |

| In-line Flow Meters | Flow rates of reactant streams. | Accurate control of stoichiometry and residence time. |

By embracing green chemistry principles and leveraging the capabilities of continuous flow synthesis with integrated PAT, the production of this compound can be made more sustainable, efficient, and reliable.

Chemical Transformations and Derivatization Reactions

Reactions at the Amino Group

The nucleophilic primary amino group is a key site for a multitude of derivatization reactions, including the formation of amides, secondary and tertiary amines, and various heterocyclic structures.

The primary amino group of (R)-2-Amino-pent-4-enoic acid methyl ester readily undergoes acylation with a variety of acylating agents to form the corresponding N-acyl derivatives. This transformation is fundamental in peptide synthesis and for the introduction of diverse functional groups. The reaction typically involves the treatment of the amino ester with an acyl halide, anhydride (B1165640), or a carboxylic acid activated by a coupling reagent.

Direct amidation with carboxylic acids is often facilitated by coupling reagents that activate the carboxylic acid, forming a more reactive intermediate. Common coupling reagents include carbodiimides or phosphonium-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), often in the presence of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIEA). researchgate.net Lewis acids have also been shown to catalyze the direct amidation of unprotected amino acids and their esters. nih.govresearchgate.net The interaction between the Lewis acid and the amino acid can form a cyclic intermediate, which solubilizes the amino acid in organic solvents and facilitates the reaction. nih.gov

A general scheme for the acylation is as follows:

Reactants : this compound, Acylating Agent (e.g., R'-COCl, (R'-CO)₂O, or R'-COOH + coupling agent)

Product : Methyl (R)-2-(acylamino)pent-4-enoate

General Conditions : The reaction is typically carried out in an aprotic solvent like dichloromethane (B109758) (DCM), dimethylformamide (DMF), or tetrahydrofuran (B95107) (THF) at temperatures ranging from 0 °C to room temperature.

The table below summarizes various acylating agents and the conditions commonly employed for the N-acylation of amino esters.

Table 1: Representative N-Acylation Reactions

| Acylating Agent | Reagents/Conditions | Product Type |

|---|---|---|

| Acetyl Chloride (CH₃COCl) | Base (e.g., Triethylamine, Pyridine), DCM, 0 °C to RT | N-Acetyl derivative |

| Acetic Anhydride ((CH₃CO)₂O) | Base (e.g., Triethylamine), DCM or neat, RT | N-Acetyl derivative |

| Benzoyl Chloride (C₆H₅COCl) | Base (e.g., Triethylamine), DCM, 0 °C to RT (Schotten-Baumann conditions if aqueous base is used) | N-Benzoyl derivative |

| Carboxylic Acid (R'-COOH) | Coupling agent (e.g., DCC, EDC, PyBOP), Base (e.g., DIEA), DMF or DCM, 0 °C to RT | N-Acyl derivative |

| Fmoc-Cl | Aqueous NaHCO₃ or Na₂CO₃, Dioxane/Water, 0 °C to RT | N-Fmoc protected amino ester |

| Boc Anhydride ((Boc)₂O) | Base (e.g., Triethylamine), THF or DCM, RT | N-Boc protected amino ester |

The synthesis of N-alkylated derivatives of this compound can be achieved through several methods, most notably via reductive alkylation. researchgate.netchimia.ch This two-step, one-pot procedure involves the initial reaction of the primary amine with an aldehyde or ketone to form a transient imine (or Schiff base) intermediate. This intermediate is then reduced in situ by a suitable reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to yield the N-alkylated amino ester. researchgate.net

This method is highly versatile, allowing for the introduction of a wide range of alkyl groups depending on the carbonyl compound used. chimia.ch The process is generally compatible with the ester and alkene functionalities present in the molecule.

A general scheme for reductive alkylation is:

Reactants : this compound, Aldehyde (R'-CHO) or Ketone (R'-CO-R''), Reducing Agent (e.g., NaBH₄)

Product : Methyl (R)-2-(alkylamino)pent-4-enoate

General Conditions : The reaction is typically performed in a protic solvent like methanol (B129727) or ethanol, or an aprotic solvent like dichloromethane or DMF, often with a catalytic amount of acetic acid to facilitate imine formation. chimia.ch

The table below illustrates the variety of N-alkyl groups that can be introduced using different aldehydes in reductive alkylation.

Table 2: Examples of N-Alkylation via Reductive Alkylation

| Aldehyde | Reducing Agent | N-Alkyl Group Introduced |

|---|---|---|

| Formaldehyde (CH₂O) | NaBH₄ | Methyl (-CH₃) |

| Benzaldehyde (C₆H₅CHO) | NaBH₄ | Benzyl (B1604629) (-CH₂C₆H₅) |

| Acetone ((CH₃)₂CO) | NaBH(OAc)₃ | Isopropyl (-CH(CH₃)₂) |

| Pyridine-3-carboxaldehyde | NaBH₄ | (Pyridin-3-yl)methyl |

| Isobutyraldehyde ((CH₃)₂CHCHO) | NaBH₄ | Isobutyl (-CH₂CH(CH₃)₂) |

The bifunctional nature of this compound, possessing both a nucleophilic amine and an electrophilic ester carbonyl (or its corresponding acid), makes it a valuable precursor for the synthesis of various nitrogen-containing heterocycles. While direct intramolecular cyclization involving the terminal alkene is complex, the amino and ester functionalities are frequently utilized in intermolecular condensation reactions to build heterocyclic rings.

For instance, amino esters are key building blocks in the synthesis of heterocycles like pyrazolones, pyridinones, and quinazolinones. nih.govmdpi.com The general strategy involves reacting the amino ester with a molecule containing two electrophilic sites or, alternatively, transforming one of the functional groups of the amino ester to react with a bifunctional reagent. For example, condensation of an amino ester with a 1,3-dicarbonyl compound can lead to the formation of substituted pyridinone rings. mdpi.com Similarly, reactions involving reagents like hydrazine (B178648) can lead to the formation of pyrazolidinone derivatives. The amino group can also participate in multicomponent reactions, such as the Biginelli reaction, to produce dihydropyrimidinones and related structures. frontiersin.org

Reactions Involving the Ester Functionality

The methyl ester group is susceptible to nucleophilic acyl substitution, allowing for its conversion into other functional groups, most commonly a carboxylic acid or another ester.

The methyl ester of this compound can be hydrolyzed to its corresponding carboxylic acid, (R)-2-Amino-pent-4-enoic acid. chemspider.com This transformation can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis : This is an equilibrium process typically carried out by heating the ester in an aqueous solution containing a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. khanacademy.org

Base-Catalyzed Hydrolysis (Saponification) : This is an irreversible reaction that involves treating the ester with a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), in a water/alcohol mixture. chimia.ch The reaction proceeds via nucleophilic attack of a hydroxide ion on the ester carbonyl. The resulting carboxylate salt is then protonated in a separate acidic workup step to yield the final carboxylic acid.

Table 3: Conditions for Ester Hydrolysis

| Method | Reagents | Intermediate Product | Final Product |

|---|---|---|---|

| Acid-Catalyzed | H₂O, H⁺ (e.g., HCl, H₂SO₄), Heat | - | (R)-2-Amino-pent-4-enoic acid |

| Base-Catalyzed (Saponification) | 1. Base (e.g., NaOH, LiOH), H₂O/MeOH 2. H⁺ workup (e.g., HCl) | (R)-2-Amino-pent-4-enoate salt | (R)-2-Amino-pent-4-enoic acid |

Transesterification is the process of converting one ester into another by reaction with an alcohol. For this compound, this involves exchanging the methyl group for a different alkyl or aryl group (R'). This reaction is typically catalyzed by either an acid or a base. wikipedia.orgmasterorganicchemistry.com

Mechanism : The reaction is an equilibrium process. To drive the equilibrium toward the desired product, the alcohol reactant (R'-OH) is often used in large excess or as the solvent. masterorganicchemistry.com The mechanism, similar to hydrolysis, involves nucleophilic attack of the new alcohol on the carbonyl carbon of the ester, leading to a tetrahedral intermediate. wikipedia.org

Catalysts : Strong acids (e.g., H₂SO₄) or bases (e.g., sodium alkoxide, NaOR') are common catalysts. wikipedia.org Base-catalyzed transesterification is generally faster but requires anhydrous conditions, as any water present will lead to competing hydrolysis.

The table below provides examples of transesterification reactions.

Table 4: Transesterification of this compound

| Alcohol (R'-OH) | Catalyst | Product |

|---|---|---|

| Ethanol (CH₃CH₂OH) | Acid (H⁺) or Base (NaOEt) | (R)-2-Amino-pent-4-enoic acid ethyl ester |

| Propan-2-ol ((CH₃)₂CHOH) | Acid (H⁺) | (R)-2-Amino-pent-4-enoic acid isopropyl ester |

| Benzyl alcohol (C₆H₅CH₂OH) | Acid (H⁺) | (R)-2-Amino-pent-4-enoic acid benzyl ester |

Reduction to Amino Alcohols

The methyl ester group of this compound can be selectively reduced to a primary alcohol to yield the corresponding chiral amino alcohol, (R)-2-amino-pent-4-en-1-ol, also known as (R)-allylglycinol. This transformation is fundamental for converting the amino acid ester into a versatile chiral building block. While strong reducing agents like lithium aluminum hydride (LAH) are effective, methods using sodium borohydride (NaBH₄) in combination with activating agents are often preferred for their milder conditions and improved safety profile. youtube.comyoutube.comreddit.comyoutube.comnih.govmasterorganicchemistry.comrsc.org

A highly efficient method involves the in situ generation of lithium borohydride (LiBH₄) from the reaction of NaBH₄ and lithium chloride (LiCl) in a solvent like tetrahydrofuran (THF). mdma.ch This system is capable of reducing esters to alcohols in high yields without affecting the alkene or the commonly used N-Boc protecting group. The reaction typically proceeds overnight at room temperature to afford the N-protected amino alcohol. mdma.ch

| Reagent(s) | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1. NaBH₄, LiCl 2. Ethanol | THF | Room Temp, overnight | N-Boc-(R)-2-amino-pent-4-en-1-ol | ~95% | mdma.ch |

| LiAlH₄ | Anhydrous Ether (e.g., THF, Diethyl ether) | 0 °C to Room Temp | (R)-2-amino-pent-4-en-1-ol | High | youtube.com |

Reactions at the Alkene Moiety (Pent-4-enoic Acid Chain)

Stereoselective Hydrogenation

The terminal double bond of the pent-4-enoic acid chain can be reduced to yield the saturated analogue, (R)-2-aminopentanoic acid methyl ester (the methyl ester of norvaline). Stereoselective hydrogenation, particularly asymmetric hydrogenation of related dehydroamino acid precursors, is a powerful tool for synthesizing chiral amino acids with high enantiomeric purity. researchgate.netorganic-chemistry.orgacs.org These reactions typically employ transition metal catalysts, such as rhodium or iridium, complexed with chiral phosphine (B1218219) ligands. ub.edursc.orgnih.gov

The choice of chiral ligand (e.g., derivatives of DuPhos, QuinoxP*, or other phosphinooxazolines) is critical for inducing high enantioselectivity. organic-chemistry.orgub.edu The reaction is typically carried out under an atmosphere of hydrogen gas. This method allows for the preparation of saturated amino acid esters from their unsaturated counterparts with excellent conversion and enantiomeric excess (ee). researchgate.net

| Substrate Type | Catalyst System (Example) | Solvent | Conditions | Product Type | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|---|

| α-Dehydroamino acid ester | [Rh(COD)₂]BF₄ / Chiral Bisphosphine Ligand | Methanol, THF, or Dichloromethane | H₂ (1-50 atm), Room Temp | Chiral α-amino acid ester | >95% ee | researchgate.netacs.org |

Cycloaddition Reactions (e.g., Pauson-Khand Cyclizations)

The alkene functionality serves as a competent reaction partner in various cycloaddition reactions. Among the most significant is the Pauson-Khand reaction (PKR), a formal [2+2+1] cycloaddition involving an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt-carbonyl complex like dicobalt octacarbonyl (Co₂(CO)₈). wikipedia.orgsynarchive.comorganic-chemistry.org This reaction constructs a cyclopentenone ring, a valuable scaffold in organic synthesis. beilstein-journals.org

The intramolecular version of the PKR is particularly powerful for creating fused bicyclic systems with high stereocontrol. wikipedia.org In the context of allylglycine derivatives, an appropriately N-tethered alkyne can undergo an intramolecular PKR. For instance, an N-propargyl-N-allyl amine derivative can cyclize to form a pyrrolidine-fused cyclopentenone. beilstein-journals.orgnih.gov The reaction conditions can often be made milder (e.g., room temperature instead of high heat) by using promoters such as N-methylmorpholine N-oxide (NMO). wikipedia.orgnih.gov

The general mechanism involves the initial formation of a cobalt-alkyne complex, followed by coordination of the alkene, insertion steps, and finally reductive elimination to yield the cyclopentenone product. wikipedia.org

Epoxidation and Dihydroxylation

The terminal alkene can be readily converted into an epoxide or a vicinal diol, introducing further functionality and chiral centers.

Epoxidation: Treatment with a peroxyacid, most commonly meta-chloroperoxybenzoic acid (m-CPBA), converts the alkene into an epoxide. masterorganicchemistry.com This reaction is generally straightforward and proceeds via a concerted mechanism to deliver the oxygen atom to one face of the double bond. masterorganicchemistry.comorganic-chemistry.orgresearchgate.net

Dihydroxylation: For the stereocontrolled synthesis of vicinal diols, the Sharpless Asymmetric Dihydroxylation is the premier method. wikipedia.orgorganic-chemistry.org This reaction uses a catalytic amount of osmium tetroxide (OsO₄) in the presence of a stoichiometric reoxidant and a chiral ligand derived from cinchona alkaloids. wikipedia.orgchem-station.com Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, provide predictable and high levels of enantioselectivity. youtube.comorganic-chemistry.orgchem-station.com

AD-mix-β , containing the (DHQD)₂PHAL ligand, typically delivers the two hydroxyl groups to the "top face" of the alkene (as drawn in a standard orientation).

AD-mix-α , containing the (DHQ)₂PHAL ligand, delivers the hydroxyl groups to the "bottom face". youtube.comnih.gov

This reaction is highly reliable for creating stereodefined diols from the N-Boc protected ester of (R)-allylglycine.

| Reaction | Reagent(s) | Solvent | Product | Stereochemistry | Reference |

|---|---|---|---|---|---|

| Epoxidation | m-CPBA | CH₂Cl₂ | N-Boc-methyl-(R)-2-amino-4,5-epoxypentanoate | Mixture of diastereomers | masterorganicchemistry.com |

| Dihydroxylation | AD-mix-β, MsNH₂ | t-BuOH/H₂O | N-Boc-methyl-(2R,4R)-2-amino-4,5-dihydroxypentanoate | (4R)-diol | youtube.comwikipedia.orgchem-station.com |

| Dihydroxylation | AD-mix-α, MsNH₂ | t-BuOH/H₂O | N-Boc-methyl-(2R,4S)-2-amino-4,5-dihydroxypentanoate | (4S)-diol | youtube.comwikipedia.orgchem-station.com |

Halogenation and Hydrohalogenation

The alkene moiety can undergo halogenation reactions. While the addition of molecular halogens (e.g., Br₂) across the double bond is possible, a more selective transformation is allylic bromination. This reaction introduces a bromine atom at the carbon adjacent to the double bond (the allylic position).

N-Bromosuccinimide (NBS), in the presence of a radical initiator (like AIBN or light), is the reagent of choice for allylic bromination. organic-chemistry.orgyoutube.com It provides a low, steady concentration of bromine radicals, which selectively abstract an allylic hydrogen. youtube.com This favors substitution at the allylic position over the competitive electrophilic addition of bromine across the double bond. youtube.comyoutube.com For this compound, this would result in bromination at the C-3 position, creating a synthetically useful allyl bromide intermediate.

Radical Reactions and Decarboxylation

The parent amino acid of the title compound, N-protected (R)-allylglycine, can participate in modern radical-based transformations. A prominent example is photoredox-catalyzed decarboxylation. researchgate.net In these reactions, the carboxylic acid is converted into a radical precursor, often through an activated ester such as an N-hydroxyphthalimide (NHP) ester. acs.org

Visible light irradiation in the presence of a suitable photocatalyst (e.g., an Iridium or Ruthenium complex) initiates a single-electron transfer (SET) process. acs.orgnih.gov This leads to the loss of carbon dioxide and the formation of a transient α-amino radical. This radical species can then be intercepted by a coupling partner, such as an electron-deficient alkene or an aryl halide (in nickel-catalyzed dual systems), to form a new carbon-carbon bond. nih.govresearchgate.net This powerful strategy allows for the direct conversion of abundant amino acid feedstocks into more complex and valuable molecules, although it typically requires the free carboxylic acid rather than the methyl ester. nih.govnih.gov

Multi-Component and Tandem Reactions Utilizing Multiple Functionalities

The unique trifunctional nature of this compound, possessing a primary amine, a methyl ester, and a terminal alkene, makes it a versatile building block for the synthesis of complex molecular architectures through multi-component and tandem reactions. These reactions capitalize on the simultaneous or sequential engagement of multiple functional groups within the molecule, enabling the rapid construction of heterocyclic and stereochemically rich structures.

A notable application of allylic amino esters in tandem catalysis involves the combination of transition-metal catalysis and organocatalysis. For instance, a relay catalytic system using palladium and an isothiourea catalyst has been developed for the enantioselective synthesis of α-amino acid derivatives. nih.govacs.org In this process, a palladium catalyst first facilitates an allylic amination to form an allylic ammonium (B1175870) salt in situ. This intermediate then undergoes an enantioselective nih.govacs.org-sigmatropic rearrangement catalyzed by the isothiourea, leading to the formation of syn-α-amino acid derivatives with high diastereoselectivity and enantioselectivity. nih.gov While this specific study utilized N,N-disubstituted glycine (B1666218) aryl esters, the principle demonstrates a powerful strategy for the functionalization of allylic amino systems.

Another significant class of tandem reactions applicable to substrates like this compound is the aza-Cope rearrangement. The cationic 2-aza-Cope rearrangement, in particular, is a facile acs.orgacs.org-sigmatropic rearrangement that can be coupled with other transformations to create a thermodynamic bias and generate complex cyclic products. wikipedia.org A prominent example is the aza-Cope/Mannich tandem reaction, which allows for the stereocontrolled synthesis of substituted pyrrolidines. wikipedia.org Research on N-allyl-N-aryl glycine methyl ester derivatives has shown that under the influence of a Lewis acid, these molecules can undergo an aza- nih.govacs.org-Wittig rearrangement. nih.govacs.org At elevated temperatures, this can be followed by a cascade hydroboration-oxidation reaction, demonstrating the potential for complex, one-pot transformations. nih.govacs.org

Multi-component reactions are also a powerful tool for the synthesis of complex heterocyclic scaffolds, such as piperidines, from simple starting materials. researchgate.netnih.govacs.orgnih.gov These reactions often involve the in-situ formation of imines or enamines from the amine component, which then participate in cyclization cascades. For example, a pseudo five-component reaction of aromatic aldehydes, anilines, and alkyl acetoacetates can yield substituted piperidines. researchgate.net Although direct examples utilizing this compound are not prevalent in the literature, its structural motifs are well-suited for participation in such transformations.

The intramolecular Heck reaction represents another potent strategy for the cyclization of unsaturated amino esters to form heterocyclic systems. acs.orgmdpi.comwikipedia.orgchim.it This palladium-catalyzed reaction involves the coupling of an aryl or alkenyl halide with an alkene within the same molecule. By designing substrates where the amine or a derivative is tethered to an appropriately positioned aryl or vinyl halide, and the pentenyl side chain acts as the alkene partner, the synthesis of various nitrogen-containing rings can be envisioned. The stereochemistry of the starting material can influence the stereochemical outcome of the cyclization, allowing for the generation of tertiary and quaternary stereocenters. acs.orgchim.it

The following table summarizes representative multi-component and tandem reactions involving allylic amino esters, highlighting the types of transformations and the resulting products.

Table 1: Examples of Multi-Component and Tandem Reactions with Allylic Amino Ester Derivatives

| Reaction Type | Reactants | Catalyst/Reagent | Product Type | Ref. |

|---|---|---|---|---|

| Tandem Allylic Amination/ nih.govacs.org-Sigmatropic Rearrangement | N,N-disubstituted glycine aryl esters, Allylic phosphates | Palladium catalyst, Isothiourea (Benzotetramisole) | syn-α-Amino acid derivatives | nih.gov |

| Aza-Wittig Rearrangement/Hydroboration Cascade | N-allyl-N-aryl glycine methyl ester | nBu2BOTf, iPr2NEt | Substituted amino alcohols | nih.govacs.org |

| Pseudo Five-Component Reaction | Aromatic aldehydes, Anilines, Alkyl acetoacetates | Dual-functional ionic liquid | Substituted piperidines | researchgate.net |

| Tandem Aza[4+2]/Allylboration | 4-Borono-1-azadienes, Maleimides, Aldehydes | - | α-Hydroxyalkyl piperidine (B6355638) derivatives | acs.org |

Mechanistic Investigations and Advanced Spectroscopic Studies

Elucidation of Reaction Mechanisms in Synthesis and Transformations

The synthesis of chiral α-amino acid esters, such as (R)-2-amino-pent-4-enoic acid methyl ester, often involves sophisticated catalytic systems to control stereochemistry. Mechanistic investigations into these transformations are crucial for optimizing reaction conditions and expanding their scope.

One of the key approaches to synthesizing chiral amino acids is through asymmetric catalysis. For instance, molybdenum-catalyzed amination of α-hydroxy esters provides a route to N-protected unnatural α-amino acid esters. nih.gov Mechanistic studies of such reactions suggest the involvement of a chiral metal complex that facilitates the enantioselective introduction of the amino group. The reaction's efficacy is often dependent on a co-catalyst, such as a chiral phosphoric acid, highlighting a cooperative catalytic mechanism. nih.gov Without the molybdenum complex, no product is formed, and in the absence of the co-catalyst, only trace amounts of the product are observed with low enantiopurity, underscoring the importance of each component in the catalytic cycle. nih.gov

Another powerful strategy is the enantioselective Mannich reaction, which can utilize an α-chloroglycine ester as a precursor to an imino ester. acs.org This reaction, promoted by a chiral aminothiourea catalyst, is proposed to proceed through a cooperative mechanism where the catalyst generates an iminium ion via chloride abstraction and an enolate through deprotonation. acs.org These reactive intermediates are then brought together in a highly stereoselective C-C bond formation step within the chiral environment of the catalyst. acs.org

Transformations of the allylic functionality in molecules like this compound are also of significant interest. Palladium-catalyzed allylic substitution is a fundamental method for forming new carbon-carbon or carbon-heteroatom bonds. researchgate.net The mechanism often involves the formation of a π-allylpalladium intermediate, which can then be attacked by a nucleophile. libretexts.org The regioselectivity and stereoselectivity of these reactions are typically controlled by the nature of the ligands on the palladium catalyst and the reaction conditions. researchgate.netlibretexts.org

Furthermore, photocatalysis has emerged as a mild and efficient way to generate radical intermediates for the synthesis of complex amino acids. researchgate.net In a synergistic dual catalytic system, a chiral phosphoric acid can activate a β-keto ester for single-electron oxidation to a tertiary carbon radical, while a photocatalyst reduces an N-hydroxyphthalimide (NHPI) ester to an α-amino alkyl radical. researchgate.net The subsequent highly selective cross-coupling of these radicals within the chiral environment of the phosphoric acid affords β-amino esters with excellent diastereo- and enantioselectivity. researchgate.net

The table below summarizes some general mechanistic pathways relevant to the synthesis and transformation of chiral amino acid esters.

| Reaction Type | Catalyst/Reagent | Key Intermediate(s) | Mechanistic Feature |

| Asymmetric Amination | Molybdenum complex / Chiral Phosphoric Acid | Chiral metal-amine complex | Cooperative catalysis |

| Asymmetric Mannich Reaction | Chiral Aminothiourea | Iminium ion, Enolate | Cooperative catalysis, Non-covalent association |

| Allylic Substitution | Palladium complex | π-Allylpalladium complex | Nucleophilic attack on the π-allyl intermediate |

| Radical Coupling | Photocatalyst / Chiral Phosphoric Acid | Carbon-centered radicals | Synergistic dual catalysis, Radical-radical coupling |

Conformational Analysis and Stereochemical Elucidation

¹H NMR spectroscopy provides initial information on the molecular structure by revealing the chemical environment of protons. For this compound, one would expect characteristic signals for the vinyl protons of the pent-4-enoic group, the α-proton, the β-protons, the amino protons, and the methyl ester protons. The coupling constants between these protons can provide valuable information about the dihedral angles and thus the preferred conformation of the molecule in solution.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning the proton and carbon signals. COSY spectra reveal proton-proton coupling networks, allowing for the connection of adjacent protons in the carbon skeleton. HSQC spectra correlate directly bonded proton and carbon atoms, aiding in the assignment of the ¹³C NMR spectrum.

For a more detailed conformational analysis, Nuclear Overhauser Effect Spectroscopy (NOESY) is employed. NOESY experiments detect through-space interactions between protons that are in close proximity (typically < 5 Å), regardless of whether they are directly bonded. This information is critical for determining the relative stereochemistry and the preferred three-dimensional structure of the molecule in solution. For example, NOE correlations between the α-proton and specific protons on the side chain can help to define the rotamer populations around the Cα-Cβ bond. Extensive two-dimensional NMR spectroscopic analysis, including HMBC (Heteronuclear Multiple Bond Correlation), has been used to unequivocally validate structural assignments in complex natural products containing amino acid fragments. mdpi.com

The table below illustrates the expected ¹H NMR signals for this compound and the information that can be derived.

| Proton(s) | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Information Gained |

| -NH₂ | Variable | Broad singlet | Presence of primary amine |

| =CH₂ | 4.9 - 5.2 | Multiplet | Terminal alkene protons |

| -CH= | 5.7 - 5.9 | Multiplet | Internal alkene proton |

| α-CH | ~3.5 - 4.0 | Multiplet | Stereocenter proton |

| β-CH₂ | ~2.2 - 2.6 | Multiplet | Protons adjacent to the stereocenter and alkene |

| -OCH₃ | ~3.7 | Singlet | Methyl ester protons |

Chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are highly sensitive to the stereochemistry of molecules and are therefore essential for the characterization of chiral compounds such as this compound. rsc.org

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The resulting CD spectrum provides information about the absolute configuration and the conformation of the molecule. For amino acids, the chromophore of interest is typically the carboxyl or carboxylate group, which exhibits a Cotton effect in the far-UV region (around 200-220 nm). rsc.org The sign of this Cotton effect is often correlated with the absolute configuration at the α-carbon. For L-amino acids, a positive Cotton effect is generally observed around 200 nm in aqueous solution at neutral pH. rsc.org The presence of other chromophores, such as the double bond in the pent-4-enoic acid moiety, can also give rise to CD signals. Induced CD can be observed when a chiral molecule complexes with an achiral chromophoric host, where the sign of the induced CD spectrum can reflect the absolute configuration of the guest molecule. acs.org

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. slideshare.netnumberanalytics.com An ORD curve that shows peaks and troughs near an absorption band is known as a Cotton effect curve. slideshare.net The shape and sign of the Cotton effect in an ORD spectrum are characteristic of the stereochemistry of the molecule. numberanalytics.com ORD and CD are closely related phenomena (through the Kronig-Kramers relations) and provide complementary information. Historically, ORD was widely used for stereochemical assignments before the more widespread availability of CD spectrophotometers. slideshare.net

The application of these techniques allows for the non-destructive determination of the enantiomeric purity and absolute configuration of this compound. The data obtained can be compared with theoretical calculations or with the spectra of structurally related compounds of known stereochemistry to confirm the assigned (R)-configuration.

| Technique | Principle | Information Obtained | Typical Wavelength Range |

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light | Absolute configuration, secondary structure of peptides, conformational analysis | Far-UV (190-250 nm), Near-UV (250-350 nm) |

| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with wavelength | Absolute configuration, stereochemical relationships | UV-Visible range |

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their local environment. For this compound, these methods can confirm the presence of key structural motifs and offer insights into intermolecular interactions like hydrogen bonding.

Infrared (IR) spectroscopy of amines is characterized by N-H stretching vibrations in the region of 3300-3500 cm⁻¹. libretexts.orgopenstax.org Primary amines (R-NH₂) typically show two bands in this region: an asymmetric and a symmetric stretching mode. orgchemboulder.com The N-H bending vibration for primary amines is observed around 1580-1650 cm⁻¹. orgchemboulder.com The carbonyl group (C=O) of the methyl ester will exhibit a strong absorption band around 1735-1750 cm⁻¹. nih.gov The C-N stretching of aliphatic amines appears in the 1020-1250 cm⁻¹ range. orgchemboulder.com The vinyl group (C=C) stretching will be found around 1640 cm⁻¹. researchgate.net

Raman spectroscopy is a complementary technique to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the C=C stretching vibration of the allyl group would be expected to give a strong Raman signal. The ester carbonyl (C=O) stretching vibration is also observable in Raman spectra, typically in the range of 1729-1748 cm⁻¹ for fatty acid methyl esters. nih.gov Studies on unsaturated fatty acid methyl esters have shown that the relative intensities of the ν(C=C) and δ(CH₂) bands can be correlated with the degree of unsaturation. nih.gov

The positions and shapes of these vibrational bands can be influenced by factors such as hydrogen bonding involving the amino group, which can lead to broadening and shifting of the N-H stretching bands. These spectroscopic signatures are crucial for confirming the structure of the molecule and for studying its interactions in different environments.

The table below summarizes the characteristic vibrational frequencies for the key functional groups in this compound.

| Functional Group | Vibration Type | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| Amine (N-H) | Stretch | 3300-3500 (two bands) | Weak |

| Amine (N-H) | Bend | 1580-1650 | - |

| Alkene (C=C) | Stretch | ~1640 | Strong |

| Alkene (=C-H) | Stretch | ~3080 | - |

| Ester (C=O) | Stretch | 1735-1750 | 1729-1748 |

| Ester (C-O) | Stretch | 1000-1300 | - |

| Aliphatic (C-N) | Stretch | 1020-1250 | - |

Mass Spectrometry for Reaction Monitoring and Product Validation

Mass spectrometry (MS) is a powerful analytical technique used for the determination of the molecular weight and structure of compounds, as well as for the quantification and monitoring of reactions. royalsocietypublishing.org For this compound, MS is essential for product validation and for tracking the progress of its synthesis.

Various MS techniques can be employed for the analysis of amino acid esters. Gas Chromatography-Mass Spectrometry (GC-MS) can be used, often requiring derivatization of the amino acid ester to increase its volatility. creative-proteomics.com Common derivatization methods include silylation or acylation. creative-proteomics.com Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), is a highly sensitive and specific method that does not typically require derivatization. creative-proteomics.comnih.gov Techniques like multiple reaction monitoring (MRM) in triple quadrupole mass spectrometers provide excellent selectivity and sensitivity for quantitative analysis. nih.govacs.org

In the context of synthesizing this compound, MS can be used to:

Confirm the molecular weight: High-resolution mass spectrometry (HRMS) can provide the accurate mass of the molecule, which can be used to determine its elemental composition and confirm its identity.

Monitor reaction progress: By taking small aliquots from the reaction mixture at different time points and analyzing them by MS, one can track the consumption of starting materials and the formation of the product. This is crucial for optimizing reaction times and conditions. royalsocietypublishing.org Stable isotope-labeled precursors can also be used to trace metabolic pathways and reaction kinetics. royalsocietypublishing.org

Identify byproducts: MS can help in the identification of any side products formed during the reaction, providing valuable insights into the reaction mechanism and potential competing pathways.

Validate the final product: After purification, MS is used to confirm the identity and purity of the isolated this compound.

The fragmentation pattern of the molecule in the mass spectrometer (e.g., in MS/MS experiments) can provide structural information. For an amino acid ester, characteristic fragmentation pathways often involve the loss of the ester group, the amino group, or parts of the side chain, which can be used to confirm the structure of the molecule.

| Mass Spectrometry Technique | Ionization Method | Key Application for Amino Acid Ester Analysis |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Electron Ionization (EI) | Analysis of volatile derivatives, diastereomer identification |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Electrospray Ionization (ESI) | High-throughput analysis, reaction monitoring, quantification |

| Tandem Mass Spectrometry (MS/MS) | ESI | Structural elucidation through fragmentation, selective quantification (MRM) |

| High-Resolution Mass Spectrometry (HRMS) | ESI, MALDI | Accurate mass measurement for elemental composition determination |

X-ray Crystallography of Derivatives and Key Intermediates

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information about bond lengths, bond angles, and absolute stereochemistry. While obtaining a suitable single crystal of this compound itself might be challenging due to its relatively small size and potential for conformational flexibility, the crystallographic analysis of its derivatives or key intermediates in its synthesis can provide invaluable structural insights.

For amino acids, it is common to prepare crystalline derivatives, such as salts (e.g., hydrochlorides) or N-protected derivatives (e.g., with Boc or Cbz groups), which often have better crystallization properties. The crystal structure of such a derivative would unambiguously confirm the (R)-configuration at the α-carbon. Furthermore, it would reveal the precise conformation of the molecule in the solid state, including the orientation of the side chain and the ester group. Analysis of the crystal packing can provide information about intermolecular interactions, such as hydrogen bonding networks involving the amino and ester functionalities.

In the context of mechanistic studies, X-ray crystallography of key intermediates, such as a catalyst-substrate complex, can provide a snapshot of the reaction pathway. For example, the crystal structure of a chiral catalyst bound to a precursor of the amino acid could reveal the mode of binding and the factors that control the stereochemical outcome of the reaction. Although a specific crystal structure for a derivative of this compound was not found in the search results, the principles of using X-ray crystallography for the analysis of chiral amino acids are well-established. mun.ca Several crystal structures have been solved for enzymes involved in D- and L-amino acid metabolism, which provides insight into stereospecific molecular recognition. acs.org

The table below outlines the type of information that can be obtained from an X-ray crystal structure of a derivative of this compound.

| Structural Information | Significance |

| Absolute Configuration | Unambiguous confirmation of the (R)-stereochemistry at the α-carbon. |

| Molecular Conformation | Precise determination of bond lengths, bond angles, and torsion angles in the solid state. |

| Intermolecular Interactions | Identification of hydrogen bonds and other non-covalent interactions in the crystal lattice. |

| Catalyst-Substrate Interactions | Elucidation of the binding mode and the origin of stereoselectivity in catalytic reactions. |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of (R)-2-Amino-pent-4-enoic acid methyl ester. These calculations provide a basis for predicting its chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. semanticscholar.org For amino acid methyl ester derivatives, these calculations can predict the relative reactivity among a series of compounds. semanticscholar.org For instance, studies on similar compounds have shown that low HOMO-LUMO gaps, sometimes as low as 0.10 to 0.16 eV, indicate high reactivity. semanticscholar.org

The distribution of the HOMO and LUMO surfaces provides further insight. For a molecule like this compound, the HOMO is expected to be localized around the electron-rich regions, such as the amino group and the double bond, indicating these are likely sites for electrophilic attack. Conversely, the LUMO is typically centered on electron-deficient areas, like the carbonyl carbon of the ester group, marking it as a probable site for nucleophilic attack. researchgate.net

Table 1: Illustrative Frontier Orbital Energies for a Generic Amino Ester Derivative

| Parameter | Energy (eV) | Implication |

| EHOMO | -6.5 | Electron-donating capability |

| ELUMO | -1.2 | Electron-accepting capability |

| Energy Gap (ΔE) | 5.3 | Chemical reactivity and stability |

Note: This table is illustrative and does not represent empirically calculated values for this compound.

A Molecular Electrostatic Potential (MESP) map is a visual representation of the charge distribution within a molecule. It is generated by calculating the electrostatic potential at the surface of the molecule, providing a guide to its intermolecular interactions and reactive sites. mdpi.com

For this compound, the MESP map would be characterized by:

Negative Potential (Red/Yellow): Regions of high electron density, primarily located around the electronegative oxygen atoms of the carbonyl group and the nitrogen atom of the amino group. These sites are susceptible to electrophilic attack and are favorable for hydrogen bonding interactions as acceptors. researchgate.net

Positive Potential (Blue): Regions of low electron density, expected around the hydrogen atoms of the amino group and potentially the vinylic hydrogens. These areas are prone to nucleophilic attack. researchgate.net

Neutral Potential (Green): Areas with balanced charge, typically found over the aliphatic carbon backbone.

The MESP map is invaluable for predicting how the molecule will interact with other polar molecules, solvents, or the active site of a receptor. mdpi.com

Conformational Search and Energy Minimization

Due to the presence of several single bonds, this compound can exist in numerous conformations. A conformational search, followed by energy minimization, is performed to identify the most stable three-dimensional structures. This process involves systematically rotating the rotatable bonds (such as C-C and C-O bonds) and calculating the potential energy of each resulting conformer.

The goal is to locate the global energy minimum on the potential energy surface, which corresponds to the most populated and stable conformation of the molecule under a given set of conditions. dergipark.org.tr Computational methods like DFT are used to optimize the geometry of each conformer and calculate its relative energy. The resulting data can be presented in a conformational energy profile, highlighting the energy barriers between different stable forms. Studies on similar molecules, like (E)-pent-2-enoic acid, have shown how computational methods can accurately predict geometric parameters such as bond lengths and angles for different conformers. dergipark.org.tr

Transition State Modeling for Reaction Pathways

Transition state (TS) modeling is a computational technique used to study the mechanism of chemical reactions. A transition state is a high-energy, transient configuration of atoms that occurs during the conversion of reactants to products. It represents the point of maximum energy along the reaction coordinate. bath.ac.uk

For reactions involving this compound, such as its synthesis via esterification or its participation in peptide coupling, computational methods can locate the geometry of the transition state. ucsb.edu Techniques like Synchronous Transit-Guided Quasi-Newton (QST2/QST3) or single-ended methods are employed to find these saddle points on the potential energy surface. ucsb.educhemrxiv.org

Modeling the transition state provides critical information about the reaction's activation energy (the energy barrier that must be overcome), which directly influences the reaction rate. It also reveals the specific geometric arrangement of atoms during the bond-breaking and bond-forming processes, offering a detailed mechanistic understanding that is often difficult to obtain experimentally. bath.ac.uknih.gov

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. By simulating the motion of every atom in the system over a period of time, MD can provide insights into how this compound interacts with its environment, such as solvent molecules or a biological receptor. nih.govnih.gov

An MD simulation would typically involve placing the molecule in a simulation box filled with solvent (e.g., water) and calculating the forces between all atoms using a force field. Newton's equations of motion are then solved iteratively to trace the trajectory of the atoms. mdpi.com

This approach can be used to:

Analyze the solvation shell around the molecule.

Study the stability of different conformations in solution. mdpi.com

Simulate the binding process of the molecule to a protein, calculating key parameters like binding free energy. wesleyan.edu

Observe how intermolecular hydrogen bonds and other non-covalent interactions evolve over time. mdpi.com

In Silico Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties of this compound, which can be compared with experimental data to confirm its structure. DFT calculations are commonly used to predict NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (IR). dergipark.org.tr

The accuracy of these predictions is often high enough to aid in the interpretation of experimental spectra. For example, calculated vibrational frequencies are typically scaled by a factor to account for anharmonicity and other systematic errors in the computational method, often resulting in excellent agreement with experimental IR spectra. materialsciencejournal.org This allows for the confident assignment of specific peaks to the corresponding vibrational modes of the molecule. dergipark.org.trmaterialsciencejournal.org

Table 2: Example of In Silico vs. Experimental Spectroscopic Data for a Related Structure

| Spectroscopic Data | Functional Group | Predicted Value | Experimental Value |

| IR Frequency (cm⁻¹) | N-H Stretch | 3432 | 3407 |

| C=O Stretch | 1700 | 1682 | |

| C=C Stretch | 1650 | 1658 | |

| ¹³C NMR Shift (ppm) | Carbonyl (C=O) | 172.5 | 171.8 |

| Alpha-Carbon (C-NH₂) | 54.0 | 53.2 |

Note: This table is for illustrative purposes, drawing on data from related compounds to demonstrate the methodology. dergipark.org.trmaterialsciencejournal.org It does not represent actual data for this compound.

Applications in Advanced Organic Synthesis and Materials Science

Precursor in the Synthesis of Chiral Building Blocks

The enantiopure nature of (R)-2-amino-pent-4-enoic acid methyl ester makes it a valuable starting point for the synthesis of other chiral molecules. Its strategic importance lies in its ability to introduce a specific stereocenter that can be elaborated upon through reactions of its amino, ester, and alkene functional groups.

The creation of non-natural amino acids is a cornerstone of modern peptide science and drug discovery, as these novel structures can impart unique properties to peptides and other bioactive molecules. orgsyn.orgwikipedia.org this compound serves as a versatile precursor for such syntheses. The terminal double bond is particularly amenable to various chemical transformations, allowing for the extension and modification of the side chain to create complex amino acid derivatives.

One notable example is its use in the synthesis of L-tetrahydrodipicolinic acid, a key intermediate in the diaminopimelate metabolic pathway. nih.gov Furthermore, the ester can be incorporated into dipeptides, which can then undergo macrocyclization to form constrained β-turn mimics, structures that enforce specific conformations in peptide chains. nih.gov The synthesis of these derivatives often begins with the Boc-protected form of the ester, N-(Boc)-(R)-allylglycine methyl ester, which is prepared via a palladium-catalyzed Negishi cross-coupling of the corresponding iodo-alanine derivative with vinyl bromide. nih.govnih.gov

The general significance of chiral amino acid esters as starting materials is well-established. Catalytic methods, including phase-transfer catalysis and transition metal catalysis, are frequently employed for the asymmetric alkylation of simple glycine (B1666218) derivatives to produce a wide array of chiral non-natural amino acids. orgsyn.org

| Starting Material | Transformation | Resulting Product/Derivative | Significance | Reference |

|---|---|---|---|---|

| This compound | Multi-step synthesis | L-Tetrahydrodipicolinic acid | Key intermediate in diaminopimelate metabolism | nih.gov |

| N-(Boc)-(R)-allylglycine methyl ester | Peptide coupling and macrocyclization | Macrocyclic dipeptide β-turn mimics | Conformationally constrained peptide structures | nih.gov |

| Glycine Derivatives | Asymmetric alkylation via chiral phase-transfer catalysis | Various chiral non-natural amino acids | Important components for the pharmaceutical industry | orgsyn.org |

Beyond creating new amino acids, this compound is a building block for a variety of complex, non-peptidic organic molecules where the end products are not intended as pharmaceuticals or agrochemicals. The dual functionality of the alkene and the amino acid moiety allows for the construction of intricate molecular scaffolds.

Research has demonstrated its utility in synthesizing azabicyclo[X.Y.0]alkanone amino acids and as a substrate for intramolecular Pauson-Khand cyclizations to form bicyclic amino acids. nih.gov These transformations leverage the terminal alkene for complex cyclization reactions, building rigid, three-dimensional structures from a relatively simple, linear precursor. Additionally, amino acid methyl esters have been used in multicomponent reactions to create C(8)-substituted purine (B94841) building blocks, which are analogues of peptide nucleic acid (PNA) components. nih.gov This highlights the role of simple amino acid esters in generating complex heterocyclic systems under sustainable, atom-economical conditions. nih.gov

Role in Polymer Chemistry and Advanced Materials

The incorporation of chiral, functional monomers into polymers is a key strategy for creating advanced materials with tailored properties. Amino acid esters are recognized as valuable intermediates for polymer materials. iupac.orgchemsrc.comorgsyn.org The presence of both a polymerizable group (the alkene) and a chiral center in this compound makes it a candidate for such applications.